N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide
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Overview
Description
N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol. This compound features a hydroxy group, a pyrimidine ring, and a prop-2-enamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide typically involves the reaction of 5-methylpyrimidine-2-carbaldehyde with a suitable hydroxyalkylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and acylation, to yield the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrimidine ring, enhancing the compound’s versatility.
Scientific Research Applications
N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)acrylamide: Contains similar functional groups but differs in the pyrimidine ring structure.
N-(1,1-Di(hydroxymethyl)-2-hydroxyethyl)acrylamide: Shares the hydroxy and acrylamide moieties but lacks the pyrimidine ring.
Uniqueness
N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide is unique due to its specific combination of functional groups and the presence of the pyrimidine ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-11(16)14-9(7-15)4-10-12-5-8(2)6-13-10/h3,5-6,9,15H,1,4,7H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPRHYRQKVBADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CC(CO)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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